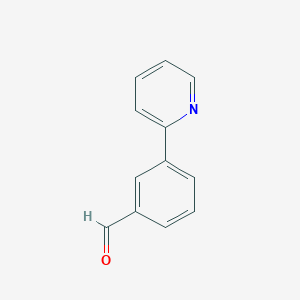












|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5](OC2C=CC(Cl)=C(Cl)C=2)=[C:6]([CH:9]=1)[CH:7]=[O:8].B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)O1.C([O-])(=O)C.[K+].Br[C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][N:44]=1.C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[N:44]1[CH:45]=[CH:46][CH:47]=[CH:48][C:43]=1[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3,5.6.7,9.10.11.12.13,14.15.16.17,^1:64,65,66,67,68,82,83,84,85,86|
|


|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)OC1=CC(=C(C=C1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
162 mg
|
|
Type
|
reactant
|
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
170 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
110 μL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
dichloro [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct
|
|
Quantity
|
13 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
|
|
Name
|
|
|
Quantity
|
13 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Under N2 in a flame-dried 25 mL round bottomed flask fitted with a magnetic stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was degassed with N2 for 5 min.
|
|
Duration
|
5 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was again heated to 80° C. under N2 for a total of 10.5 hr
|
|
Duration
|
10.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was partitioned between EtOAc and H2O
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2CO3
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to an oil, 359 mg
|
|
Type
|
WASH
|
|
Details
|
Chromatography on silica gel, eluting with a gradient system of CHCl3 (100-97% and CH3OH (0-3%)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C=1C=CC=C(C=O)C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |